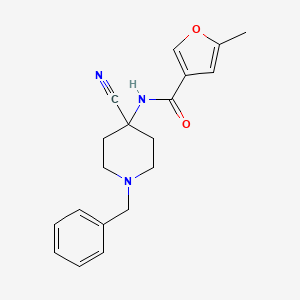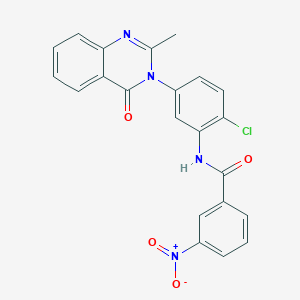
N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide, also known as BCF, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. BCF belongs to the class of piperidine compounds and has been found to exhibit a range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. In
Mecanismo De Acción
The exact mechanism of action of N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide is not fully understood. However, it is believed that this compound exerts its effects by modulating the activity of ion channels and receptors in the central nervous system. This compound has been shown to enhance the activity of GABAergic neurotransmission, which is associated with its anticonvulsant and anxiolytic effects. This compound has also been found to interact with the opioid system, which is thought to be responsible for its analgesic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound can reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-6, which are associated with inflammation. This compound has also been found to enhance the activity of antioxidant enzymes, such as catalase and superoxide dismutase, which protect cells from oxidative damage. In animal models, this compound has been shown to reduce pain sensitivity and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. Additionally, this compound has been found to have low toxicity and good pharmacokinetic properties. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo. Additionally, the synthesis of this compound is complex and requires several steps, which can make it challenging to produce in large quantities.
Direcciones Futuras
There are several future directions for research on N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide. One area of interest is the development of new derivatives of this compound with improved pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, studies investigating the safety and toxicity of this compound are needed to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide involves a multi-step process that begins with the reaction of 4-piperidone hydrochloride with benzyl cyanide in the presence of potassium carbonate to form N-(1-benzyl-4-cyanopiperidin-4-yl)acetamide. This intermediate is then reacted with furfurylamine in the presence of acetic acid to produce this compound. The yield of this process is reported to be around 45%.
Aplicaciones Científicas De Investigación
N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide has been extensively studied for its potential therapeutic properties. In vitro studies have shown that this compound exhibits anticonvulsant, analgesic, and anti-inflammatory effects. This compound has also been found to have a positive effect on learning and memory in animal models. Additionally, this compound has been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-15-11-17(13-24-15)18(23)21-19(14-20)7-9-22(10-8-19)12-16-5-3-2-4-6-16/h2-6,11,13H,7-10,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEORVCHHYSTSDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CO1)C(=O)NC2(CCN(CC2)CC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-tert-butyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2789736.png)
![2-[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2789740.png)

![N-(3,4-dimethoxyphenethyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2789742.png)

![2-(3-Methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2789745.png)

![1-Benzyl-3-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2789747.png)
![N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide](/img/structure/B2789748.png)
![2-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2789750.png)
![1-[4-Bromo-2-(difluoromethyl)phenyl]piperidine](/img/structure/B2789753.png)
![2-Cycloheptyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B2789754.png)
![N,6-bis(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2789757.png)